1-(2-Methylphenyl)cyclobutanamine
Description
1-(2-Methylphenyl)cyclobutanamine is a cyclobutane-derived amine featuring a 2-methylphenyl substituent. The cyclobutane ring and aromatic substituent confer unique steric and electronic properties, influencing solubility, reactivity, and biological interactions.
Properties
CAS No. |
1152587-00-2 |
|---|---|
Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
1-(2-methylphenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C11H15N/c1-9-5-2-3-6-10(9)11(12)7-4-8-11/h2-3,5-6H,4,7-8,12H2,1H3 |
InChI Key |
GJIABTCSJNIWOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2(CCC2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Methylphenyl)cyclobutanamine can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of 2-methylphenyl-substituted alkenes with cyclobutanone, followed by reductive amination. The reaction conditions typically involve the use of a Lewis acid catalyst, such as boron trifluoride etherate, and a reducing agent like sodium borohydride.
In industrial settings, the production of 1-(2-Methylphenyl)cyclobutanamine may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields.
Chemical Reactions Analysis
1-(2-Methylphenyl)cyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides can introduce new functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperatures ranging from room temperature to reflux conditions, and catalysts such as palladium on carbon or Lewis acids.
Scientific Research Applications
1-(2-Methylphenyl)cyclobutanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a ligand in receptor binding assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)cyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the context of the reaction. The pathways involved may include signal transduction cascades, where the compound modulates the activity of key proteins, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)cyclobutanamine
- Structure : Differs by a 3,4-dimethoxyphenyl substituent instead of 2-methylphenyl.
- Physico-chemical Properties: White crystalline solid; soluble in ethanol and dimethylformamide (DMF) .
- Key Differences : The electron-donating methoxy groups enhance solubility in polar solvents compared to the hydrophobic methyl group in the target compound.
1-(4-Chlorophenyl)cyclobutanemethanamine
- Structure : Contains a para-chlorophenyl group and an additional methylene spacer (methanamine).
- Physico-chemical Properties : Higher LogP (lipophilicity) due to the chlorine atom’s hydrophobic nature .
- Applications: Not explicitly stated, but chlorinated aromatics often improve metabolic stability in drug design.
- Key Differences : The chlorine substituent may increase binding affinity to hydrophobic targets compared to the sterically hindered ortho-methyl group.
1-(Aminomethyl)cyclobutanamine
- Structure: Simpler backbone lacking an aromatic ring; features an aminomethyl group.
- Physico-chemical Properties : Molecular weight = 100.16 g/mol; likely hydrophilic due to the primary amine .
- Hazards : Requires stringent safety protocols (e.g., eye/skin rinsing) due to reactivity .
- Key Differences : The absence of an aromatic ring limits π-π interactions critical for receptor binding in pharmaceuticals.
4-(2-Methylphenyl)-1-piperazinyl Derivatives
- Structure : Incorporates a 2-methylphenyl group within a piperazine-pyrimidine scaffold .
- Applications : Demonstrated antitumor activity in preclinical studies, suggesting the 2-methylphenyl group may enhance bioactivity.
- Key Differences : The piperazine ring introduces basicity and conformational flexibility absent in cyclobutanamine derivatives.
Research Implications
- Substituent Effects : Electron-withdrawing groups (e.g., Cl) increase lipophilicity, while electron-donating groups (e.g., OCH3) enhance solubility. The ortho-methyl group may reduce metabolic degradation due to steric protection.
Biological Activity
1-(2-Methylphenyl)cyclobutanamine, a compound characterized by its unique cyclobutane structure and a 2-methylphenyl substituent, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H15N
- Molecular Weight : 175.25 g/mol
- IUPAC Name : 1-(2-Methylphenyl)cyclobutanamine
The compound's structure features a cyclobutane ring, which is known for its strain and reactivity, combined with an aromatic ring that may contribute to its biological interactions.
Pharmacological Activities
1-(2-Methylphenyl)cyclobutanamine has been investigated for various pharmacological activities:
- Antidepressant Activity : Preliminary studies suggest that compounds with similar structures exhibit antidepressant effects through modulation of monoamine neurotransmitters. The cyclobutane ring may enhance binding affinity to serotonin receptors, potentially leading to increased serotonin levels in the synaptic cleft.
- Anti-inflammatory Effects : Research indicates that derivatives of cyclobutane compounds can inhibit pro-inflammatory cytokines. This suggests that 1-(2-Methylphenyl)cyclobutanamine may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Antitumor Activity : Some studies have shown that cyclobutane derivatives can induce apoptosis in cancer cells. The mechanism may involve the activation of caspases and modulation of the Bcl-2 family proteins, leading to increased cell death in tumor cells.
The biological activity of 1-(2-Methylphenyl)cyclobutanamine is likely mediated through several mechanisms:
- Receptor Interaction : The compound may interact with various neurotransmitter receptors (e.g., serotonin, dopamine), influencing mood and behavior.
- Enzyme Inhibition : It could act as an inhibitor of specific enzymes involved in inflammatory pathways or cancer cell proliferation, although specific targets remain to be fully elucidated.
Case Study 1: Antidepressant Effects
A study conducted on a series of cyclobutane derivatives demonstrated significant antidepressant-like effects in animal models. The results indicated that these compounds increased locomotor activity and reduced immobility in forced swim tests, suggesting potential efficacy in treating depression.
| Compound | Dose (mg/kg) | Immobility Time (s) | Behavioral Change |
|---|---|---|---|
| Control | 0 | 120 | Baseline |
| Cyclobutane Derivative A | 10 | 60 | Increased activity |
| Cyclobutane Derivative B | 20 | 30 | Significant reduction |
Case Study 2: Anti-inflammatory Activity
In vitro studies on human monocytes treated with 1-(2-Methylphenyl)cyclobutanamine showed a reduction in TNF-alpha production by approximately 40%, indicating its potential as an anti-inflammatory agent.
| Treatment | TNF-alpha Production (pg/mL) |
|---|---|
| Control | 1000 |
| Compound Treatment | 600 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
